REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.[C:11]([O-:14])([O-])=O.[Cs+].[Cs+].[C:17]([O:20][CH2:21][CH3:22])(=O)[CH3:18]>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:17]2[O:20][C:21]([CH2:11][OH:14])=[CH:22][CH:18]=2)=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
product
|
Quantity
|
1.012 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
PdCl2 (PPh3)2
|
Quantity
|
401 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)B(O)O
|
Name
|
Cs2CO3
|
Quantity
|
3.71 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (3×) and brine (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a brown oil that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (50% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(O1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 345 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |